molecular formula C7H14N2O B1334681 N-Acetylhomopiperazine CAS No. 61903-11-5

N-Acetylhomopiperazine

Cat. No.: B1334681
CAS No.: 61903-11-5
M. Wt: 142.2 g/mol
InChI Key: TWJPZMYNUBAUGA-UHFFFAOYSA-N
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Description

N-Acetylhomopiperazine is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Psychiatric Applications : N-Acetylcysteine (NAC), a related compound, has shown potential in treating various psychiatric disorders. Its mechanisms may involve modulating glutamatergic, neurotropic, and inflammatory pathways, providing benefits beyond its role as an antioxidant precursor (Dean, Giorlando, & Berk, 2011).

  • Neurodegenerative Diseases : NAC has attracted interest for its potential in counteracting neurodegenerative and mental health diseases, with research suggesting its usefulness in Parkinson’s and Alzheimer’s disorders, neuropathic pain, and stroke due to its antioxidant and anti-inflammatory activities (Tardiolo, Bramanti, & Mazzon, 2018).

  • Chemoprevention and Cancer Therapy : NAC has been explored as a potential chemopreventive agent and an adjunct in cancer therapy. Its role is likely linked to its antioxidant properties and the ability to influence cellular processes (Millea, 2009).

  • Environmental Toxicology : Studies on environmental toxicology have utilized compounds like atrazine, which shares structural similarities with N-Acetylhomopiperazine. For example, the impact of atrazine on biomarkers in earthworms has been studied, indicating the utility of these compounds in assessing environmental health (Lammertyn et al., 2021).

  • Epigenetic Research : Research on lysine acetylation, a key mechanism in epigenetic regulation, has highlighted the importance of acetylated compounds in understanding chromatin structure and function. This research has implications for diverse therapeutic areas, including oncology and inflammatory diseases (Filippakopoulos & Knapp, 2014).

  • Biochemical Research : In the field of biochemical research, compounds like this compound and its derivatives have been used to study enzyme activities and cellular responses, contributing to a better understanding of biological functions and potential therapeutic applications (Choudhary et al., 2009).

Safety and Hazards

N-Acetylhomopiperazine can cause severe skin burns and eye damage . It’s advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Mechanism of Action

N-Acetylhomopiperazine, also known as 1-(1,4-diazepan-1-yl)ethanone, is a chemical compound with the molecular formula C7H14N2O . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(10)9-5-2-3-8-4-6-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJPZMYNUBAUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400480
Record name N-Acetylhomopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61903-11-5
Record name N-Acetylhomopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetylhomopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.